(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside is a monosaccharide derivative that is eriodictyol attached to a (6''-O-galloyl)-beta-D-glucopyranosyl residue at position 7 via a glycosidic linkage. It has a role as a plant metabolite. It is a member of 3'-hydroxyflavanones, a trihydroxyflavanone, a gallate ester, a monosaccharide derivative, a beta-D-glucoside and a member of 4'-hydroxyflavanones. It derives from an eriodictyol.
Scientific Research Applications
Phytochemical Studies and Isolation
(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside was isolated and characterized in various plant studies, reflecting its significance in the phytochemical analysis. For instance, it was identified from the leaves and branches of Phyllanthus emblica, highlighting its presence in traditional medicinal plants (Zhang et al., 2002). Similarly, it was isolated from the whole plants of Elsholtzia bodinieri, indicating its broad distribution in different plant species (Li et al., 2008).
Antioxidant Properties
The compound has been studied for its antioxidant properties. Research involving the branches and leaves of Viscum coloratum found that similar compounds exhibited significant antioxidative activities, suggesting the potential of (2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside in contributing to the antioxidative properties of plant extracts (Yao et al., 2006).
Medicinal Applications
The compound's presence in medicinal flowers like Chrysanthemum indicum and its inhibitory activity for rat lens aldose reductase suggests a potential role in managing complications associated with diabetes, particularly diabetic cataracts (Matsuda et al., 2002). Also, the identification of this compound in the medicinal plant Elsholtzia bodinieri and its potent anti-HCV activities indicate its potential use in antiviral therapies (Zhong et al., 2016).
properties
Product Name |
(2S)-eriodictyol 7-O-(6''-O-galloyl)-beta-D-glucopyranoside |
---|---|
Molecular Formula |
C28H26O15 |
Molecular Weight |
602.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[[(2S)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C28H26O15/c29-13-2-1-10(3-14(13)30)19-8-16(32)22-15(31)6-12(7-20(22)42-19)41-28-26(38)25(37)24(36)21(43-28)9-40-27(39)11-4-17(33)23(35)18(34)5-11/h1-7,19,21,24-26,28-31,33-38H,8-9H2/t19-,21+,24+,25-,26+,28+/m0/s1 |
InChI Key |
SHPCBRSOJXQRDY-RKLFNRSMSA-N |
Isomeric SMILES |
C1[C@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C4=CC(=C(C(=C4)O)O)O)O)O)O)C5=CC(=C(C=C5)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.